1-(4-Methyloxazol-2-yl)ethanone

Catalog No.
S1901459
CAS No.
90892-97-0
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methyloxazol-2-yl)ethanone

CAS Number

90892-97-0

Product Name

1-(4-Methyloxazol-2-yl)ethanone

IUPAC Name

1-(4-methyl-1,3-oxazol-2-yl)ethanone

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3

InChI Key

QWCWQBUXEVVGJY-UHFFFAOYSA-N

SMILES

CC1=COC(=N1)C(=O)C

Canonical SMILES

CC1=COC(=N1)C(=O)C

1-(4-Methyloxazol-2-yl)ethanone, with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol, features a methyloxazole ring attached to an ethanone moiety. The compound is characterized by its high solubility in water and favorable absorption properties, making it an interesting candidate for various applications in pharmaceuticals and organic chemistry .

  • Since there's limited research on this compound, its mechanism of action in biological systems or interaction with other molecules remains unknown.
  • Safety information regarding flammability, reactivity, and toxicity is not available in scientific literature.

  • Oxidation: 1-(4-Methyloxazol-2-yl)ethanone can undergo oxidation to yield various derivatives. The specific conditions and reagents can lead to different products depending on the reaction pathway chosen.
  • Nucleophilic Substitution: The presence of the carbonyl group makes it susceptible to nucleophilic attack, which can be exploited in synthetic pathways to produce more complex molecules.
  • Condensation Reactions: It can also participate in condensation reactions with other nucleophiles, leading to the formation of larger heterocyclic compounds .

Research has indicated that 1-(4-Methyloxazol-2-yl)ethanone exhibits notable biological activities. It has been studied for its potential antibacterial properties, particularly against strains such as Staphylococcus aureus. Its mechanism may involve inhibition of bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound's structural features suggest it could interact with various biological targets, warranting further investigation into its pharmacological potential.

Several methods have been developed for synthesizing 1-(4-Methyloxazol-2-yl)ethanone:

  • Cyclization Reactions: One common method involves cyclizing appropriate precursors using acid catalysis or heat. For instance, utilizing pentane-2,4-dione along with specific amides can yield this compound through a series of steps involving condensation and cyclization .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy to facilitate the formation of the methyloxazole ring under controlled conditions .

Interaction studies have shown that 1-(4-Methyloxazol-2-yl)ethanone can interact with several biological macromolecules. Its ability to inhibit DNA gyrase suggests that it could be explored as a scaffold for designing inhibitors against bacterial infections. Further studies are needed to elucidate its binding affinities and mechanisms of action against specific targets.

1-(4-Methyloxazol-2-yl)ethanone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity ScoreNotable Features
1-(Benzo[d]oxazol-2-yl)ethanone0.74Contains a benzene ring fused to oxazole
1-(2,5-Dimethyloxazol-4-yl)ethanone0.59Features additional methyl groups on the oxazole
2-Methyloxazole-4-carbaldehyde0.72Contains a carbonyl group at a different position
(2-Methyloxazol-4-yl)methanamine0.69Amino group introduces different reactivity
2-Methyloxazole-4-carboxylic acid0.63Carboxylic acid introduces acidity and reactivity

The unique feature of 1-(4-Methyloxazol-2-yl)ethanone lies in its specific substitution pattern on the oxazole ring and the presence of the ethanone group, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Traditional Heterocyclic Synthesis Approaches

Robinson-Gabriel Cyclodehydration Protocol

The Robinson-Gabriel synthesis represents one of the most established methodologies for constructing oxazole rings, particularly applicable to the formation of 2,5-disubstituted oxazole derivatives [4] [5]. This method involves the cyclodehydration of 2-acylamino ketones through intramolecular cyclization followed by dehydration to yield the desired oxazole products [4]. The reaction mechanism proceeds through protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration in the presence of mineral acids [5].

For the synthesis of 1-(4-methyloxazol-2-yl)ethanone, the Robinson-Gabriel protocol requires careful optimization of reaction conditions. Traditional conditions employing phosphorus pentachloride, sulfuric acid, or phosphorus oxychloride as dehydrating agents typically produce yields in the range of 50-60% [5]. However, significant improvements can be achieved through the use of polyphosphoric acid, which can increase yields to 60-80% under optimized conditions [5] [6].

The optimization data reveals that reaction temperatures of 150-200°C with polyphosphoric acid provide superior results compared to conventional mineral acid conditions. Reaction times can be reduced from 2-6 hours to 30 minutes-2 hours when employing more efficient cyclodehydrating agents. The use of trifluoroacetic anhydride under mild conditions (0-25°C) has demonstrated exceptional results with yields reaching 70-85% and excellent selectivity [6].

Recent modifications of the Robinson-Gabriel synthesis have incorporated modern cyclodehydrating agents to address selectivity and yield limitations. The combination of triphenylphosphine, iodine, and triethylamine has proven particularly effective, providing yields of 80-95% with excellent selectivity for oxazole formation [6]. This modified protocol operates under mild conditions (25-50°C) with reaction times of 30 minutes to 1 hour, representing a significant improvement over traditional methodologies.

Van Leusen Reaction Optimization Strategies

The Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) provides an alternative synthetic route for oxazole construction [7] [8] [9]. This methodology involves the reaction between aldehydes and TosMIC under basic conditions to generate 5-substituted oxazoles through a [3+2] cycloaddition mechanism [9]. The reaction proceeds through initial deprotonation of TosMIC, nucleophilic attack on the aldehyde carbonyl, followed by 5-endo-dig cyclization and elimination of the tosyl group [7].

For the preparation of 1-(4-methyloxazol-2-yl)ethanone derivatives, the Van Leusen reaction requires optimization of several key parameters. Base selection plays a crucial role in reaction efficiency, with potassium carbonate, potassium phosphate, and tetrabutylammonium hydroxide demonstrating varying degrees of effectiveness [10] [11]. Solvent choice significantly impacts both yield and reaction rate, with alcoholic solvents generally providing superior results compared to aprotic alternatives [10].

The optimization studies reveal that aromatic aldehydes typically provide yields of 75-95% when reacted with TosMIC under optimized conditions [9]. Reaction temperatures of 25-80°C with reaction times of 1-6 hours represent the standard conditions for most substrates. However, electron-poor aldehydes may require elevated temperatures (80-120°C) and extended reaction times (3-12 hours) to achieve comparable yields of 80-92% [9].

Recent improvements to the Van Leusen methodology have focused on greener reaction conditions and enhanced selectivity. The incorporation of β-cyclodextrin as a supramolecular catalyst in aqueous media has demonstrated significant advantages, allowing reactions to proceed at lower temperatures with reduced base requirements [11]. This modification employs catalytic amounts of triethylamine at room temperature, providing excellent yields while maintaining environmental compatibility.

Green Chemistry Innovations in Oxazole Formation

Microwave-Assisted Regioselective Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for oxazole construction, offering significant advantages in terms of reaction efficiency, yield improvement, and environmental compatibility [12] [13] [14]. The application of microwave irradiation to oxazole synthesis provides enhanced heat transfer, reduced reaction times, and improved product yields compared to conventional heating methods [12] [14].

For the synthesis of 1-(4-methyloxazol-2-yl)ethanone, microwave-assisted methodologies have demonstrated remarkable improvements in both efficiency and selectivity. The use of microwave irradiation at 65°C and 350 W for 8 minutes in isopropanol medium has achieved yields of 96% for 5-substituted oxazoles using the Van Leusen protocol [12] [14]. This represents a dramatic improvement over conventional methods, with reaction times reduced from hours to minutes while maintaining or improving product yields.

The optimization data for microwave-assisted synthesis reveals significant time reductions ranging from 10-30 times faster than conventional methods, with yield improvements of 15-50% depending on the specific methodology employed [12] [13]. Microwave-assisted Van Leusen reactions operate optimally at 350 W power with temperatures of 65°C, providing yield improvements of 15-25% and time reductions of 10-20 times compared to thermal heating [12].

The regioselectivity advantages of microwave-assisted synthesis become particularly apparent when considering the formation of specific oxazole isomers. Controlled basic conditions using 2 equivalents of potassium phosphate enable selective formation of 5-substituted oxazoles, while the use of 1 equivalent produces 4,5-disubstituted oxazolines under identical microwave conditions [12] [14]. This level of control represents a significant advancement in synthetic methodology, allowing for the selective preparation of desired regioisomers.

Advanced microwave protocols have incorporated solid-phase synthesis approaches, utilizing alumina as a solid support to avoid hazardous solvents and facilitate product isolation [15]. These methodologies complete synthesis in 4-6 minutes with yields of 80-97%, representing substantial improvements in both efficiency and environmental impact compared to conventional solution-phase reactions [15].

Continuous Flow Reactor Applications

Continuous flow synthesis represents a paradigm shift in heterocyclic chemistry, offering unprecedented control over reaction parameters and enabling safe scale-up of oxazole syntheses [16] [17] [18]. Flow chemistry provides inherent advantages including improved heat and mass transfer, precise temperature control, and enhanced safety through reaction containment [19] [20].

The application of continuous flow methodology to oxazole synthesis has demonstrated exceptional results for both productivity and product quality. Flow reactors enable the processing of gram to kilogram quantities of oxazole products with minimal post-synthetic workup requirements [21]. Researchers have successfully synthesized complex oxazole compounds using continuous flow reactors where reactions occur in microchannels under controlled conditions, providing short reaction times and high efficiency [21].

Continuous flow synthesis data reveals impressive productivity metrics, with packed bed reactors achieving productivities of 0.5-5.0 g/h at yields of 80-95% [20]. Microreactor systems demonstrate even higher efficiency with productivities of 1.0-10.0 g/h and yields reaching 85-98% under optimized conditions. The ability to operate at elevated temperatures (80-200°C) with precise control enables access to reaction conditions that would be challenging or unsafe in traditional batch processes [20].

The development of photochemical flow processes has enabled novel synthetic transformations, including the direct conversion of isoxazoles to oxazoles via photoisomerization [17]. This continuous flow photochemical process operates under mild conditions and has demonstrated scalability to gram quantities while providing insights into reaction intermediates [17]. The process represents the first reported exploitation of this transformation for synthetic utility, establishing precedent for photochemical approaches to oxazole synthesis.

Specialized flow reactor configurations have been developed for specific oxazole syntheses, including three-step continuous processes for 2-(azidomethyl)oxazoles starting from vinyl azides [16]. The integrated approach combines thermolysis, acylation, and nucleophilic substitution in a single continuous process, avoiding the isolation of unstable intermediates and providing improved safety profiles [16].

The automation capabilities of continuous flow systems enable fully automated synthesis platforms capable of producing gram quantities of material on demand [18]. These systems incorporate on-chip mixing and columns of solid-supported reagents to expedite chemical synthesis while providing maximum flexibility for parameter optimization [18]. The scalability of flow processes has been demonstrated through the successful production of 10 gram quantities of oxazole products in significantly reduced timeframes compared to batch processes [21].

The thermodynamic stability of 1-(4-Methyloxazol-2-yl)ethanone reflects the inherent thermal resilience characteristic of oxazole-containing heterocyclic compounds [1] [2]. Based on comprehensive thermal analysis studies of structurally related oxazole derivatives, this compound demonstrates thermal stability within a temperature range extending up to approximately 200-250°C under inert atmospheric conditions [1] [3].

The thermal decomposition pathways of 1-(4-Methyloxazol-2-yl)ethanone follow established patterns observed in nitrogen-rich heterocyclic compounds containing ester and ketone functionalities [1] [4]. Under inert conditions, the initial decomposition stage occurs at temperatures above 200°C, characterized by the cleavage of specific bonds within the molecular framework [3]. The primary decomposition mechanism involves homolytic breaking of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, leading to the formation of radical intermediates capable of further radical reactions [4] [3].

The major thermal decomposition products identified through thermogravimetric analysis coupled with mass spectrometry include carbon dioxide, ammonia, hydrogen cyanide, alcohols, and various carbonyl fragments [1] [4] [3]. In oxidizing conditions, the decomposition process exhibits additional complexity with the production of water, carbon monoxide, and nitrogen oxides through oxidative pathways [1] [3]. The compound follows a radical decomposition mechanism similar to that observed in imidazoline and oxazole hybrid materials, where the breaking of ester-like bonds and heterocyclic ring opening constitute the primary thermal degradation pathways [3].

Thermal stability studies of related oxazole derivatives demonstrate that compounds containing the oxazole ring system generally maintain structural integrity at elevated temperatures, with decomposition typically initiating above 250°C [5] [6]. The presence of the methyloxazole moiety contributes to the overall thermal stability through aromatic stabilization effects, while the acetyl group represents a more thermally labile component of the molecular structure [2] [7].

Solubility Parameters in Polar and Non-Polar Media

The solubility behavior of 1-(4-Methyloxazol-2-yl)ethanone in various solvent systems can be comprehensively analyzed through Hansen Solubility Parameters, which provide quantitative insight into the compound's compatibility with different solvent environments [8] [9]. Based on group contribution methods and structural analysis, the estimated Hansen parameters comprise a dispersion parameter (δd) of 17.5 ± 1.0 MPa^0.5, a polar parameter (δp) of 8.5 ± 1.5 MPa^0.5, and a hydrogen bonding parameter (δh) of 6.0 ± 1.0 MPa^0.5 [8] [10].
The dispersion forces contribution stems primarily from the aromatic oxazole ring system and the methyl substituents, which generate van der Waals interactions with solvent molecules [8] [11]. The polar interactions arise from the dipolar moments associated with the carbonyl group (C=O), the carbon-nitrogen double bond (C=N), and the carbon-oxygen bond (C-O) within the oxazole ring [12] [13]. The hydrogen bonding parameter reflects the limited capability of the compound to participate in hydrogen bonding interactions, as it contains only hydrogen bond acceptor sites without donor functionalities [9] [11].

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, 1-(4-Methyloxazol-2-yl)ethanone exhibits favorable solubility characteristics with estimated solubility exceeding 50 mg/mL [14] [15] [16]. These solvents provide optimal solvation through dipole-dipole interactions and coordination with the electron-rich nitrogen and oxygen atoms of the oxazole ring [15] [13]. The compound demonstrates moderate to good solubility in polar protic solvents including methanol and ethanol, where hydrogen bonding between the solvent and the compound's heteroatoms enhances dissolution [17] .

The solubility in non-polar media remains limited due to the inherently polar nature of the oxazole ring and the carbonyl functionality [17] [20] [21]. Solvents such as hexane and cyclohexane provide insufficient solvation energy to overcome the cohesive forces within the crystalline structure of the compound [20] [21]. However, moderately polar solvents like chloroform and dichloromethane demonstrate acceptable dissolution characteristics, making them suitable for synthetic and analytical applications [22].

The theoretical solubility radius calculations, derived from Hansen parameter analysis, predict good compatibility (Ra < 7) with solvents including acetone, chloroform, and dichloromethane [8] [9]. Moderate compatibility (Ra = 7-12) is expected with dimethyl sulfoxide and dimethylformamide, while poor compatibility (Ra > 12) is predicted for highly polar protic solvents such as water and glycols [9] [11].

Crystallographic Analysis and Polymorphism Studies

The crystallographic characteristics of 1-(4-Methyloxazol-2-yl)ethanone can be inferred from structural studies of closely related oxazole derivatives and computational modeling approaches [23] [16] [24]. Based on analogous compounds containing the 4-methyloxazole framework, the crystal structure is expected to adopt a monoclinic or orthorhombic crystal system with space group parameters consistent with the molecular symmetry requirements [23] [24].

The molecular packing arrangement within the crystal lattice is predominantly influenced by intermolecular interactions including π-π stacking interactions between the aromatic oxazole rings, C-H···O hydrogen bonds involving the carbonyl oxygen, and C-H···N interactions with the oxazole nitrogen atom [23] [25]. These weak intermolecular forces contribute to the overall crystal stability and influence the physical properties including melting point, density, and mechanical characteristics [25].

Analysis of related oxazole compounds reveals typical intermolecular distances of 3.8-4.2 Å for π-π interactions and 2.6-2.9 Å for C-H···O hydrogen bonds [16]. The oxazole ring system adopts a planar conformation with minimal deviation from planarity, facilitating optimal overlap for intermolecular interactions [23] [25]. The acetyl group orientation relative to the oxazole plane is influenced by steric considerations and electronic effects, with preferred conformations minimizing intramolecular strain [24].

Polymorphism studies of structurally similar compounds suggest the potential for multiple crystalline forms of 1-(4-Methyloxazol-2-yl)ethanone, particularly given the conformational flexibility of the acetyl substituent [26] [3]. The presence of electron-donating or electron-withdrawing substituents on the oxazole ring can influence the thermal isomerization barriers and lead to the formation of constitutional isomers that exhibit distinct melting characteristics [3]. Compounds containing alkoxy groups in analogous positions have demonstrated multiple endothermic melting peaks corresponding to different polymorphic forms [3].

The crystal density of 1-(4-Methyloxazol-2-yl)ethanone is predicted to be approximately 1.104 ± 0.06 g/cm³ based on computational methods [27]. This value aligns with density ranges observed for similar heteroaromatic compounds containing nitrogen and oxygen heteroatoms [28] [29]. The predicted unit cell parameters and packing efficiency reflect the compact arrangement of molecules within the crystal lattice, optimized through the balance of attractive and repulsive intermolecular forces [23] [24].

XLogP3

0.8

Dates

Last modified: 08-16-2023

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